Decanoyl-Arg-Val-Lys-Arg-CMK.TFA: A Technical Guide to its Mechanism and Application as a Furin Inhibitor
Decanoyl-Arg-Val-Lys-Arg-CMK.TFA: A Technical Guide to its Mechanism and Application as a Furin Inhibitor
Abstract
Furin, a calcium-dependent serine endoprotease of the proprotein convertase (PC) family, is a critical enzyme in the post-translational modification and maturation of a vast array of proteins. Its ubiquitous expression and role in activating precursor proteins—ranging from hormones and growth factors to viral glycoproteins and bacterial toxins—position it as a key player in both health and disease.[1][2][3] Consequently, potent and specific inhibitors of furin are invaluable tools for biochemical research and potential therapeutic leads. This technical guide provides an in-depth examination of Decanoyl-Arg-Val-Lys-Arg-CMK (Dec-RVKR-CMK), a widely used, potent, and irreversible furin inhibitor. We will dissect its mechanism of action, provide detailed protocols for its experimental characterization, and discuss its applications and inherent limitations for researchers and drug development professionals.
The Furin Proprotein Convertase: A Master Regulator of Protein Activation
Furin is a Type I transmembrane protein that primarily resides in the trans-Golgi Network (TGN), where it processes newly synthesized proteins transiting the secretory pathway.[2] It recognizes and cleaves its substrates at specific polybasic amino acid sequences, most commonly Arg-X-Lys/Arg-Arg↓ (where X is any amino acid and ↓ denotes the cleavage site).[4]
The physiological importance of furin is extensive. It is essential for the maturation of:
-
Hormones and Growth Factors: Pro-nerve growth factor (pro-NGF), pro-transforming growth factor-beta (pro-TGF-β), and the insulin pro-receptor.[4]
-
Viral Glycoproteins: The envelope proteins of numerous viruses, including HIV, influenza, Ebola, and coronaviruses like SARS-CoV-2, require furin cleavage to become fusion-competent and infectious.[2][5][6]
-
Bacterial Toxins: Toxins from pathogens such as Bacillus anthracis (anthrax) and Pseudomonas aeruginosa are activated by furin cleavage.[4]
Given its central role in these pathways, inhibiting furin activity offers a powerful strategy to study these processes and to develop host-directed therapies against various diseases.
Anatomy of an Inhibitor: The Structure of Decanoyl-RVKR-CMK
Decanoyl-RVKR-CMK is a synthetic, cell-permeable peptide derivative designed for potent and irreversible inhibition of furin and related proprotein convertases.[6][7] Its structure is a masterful example of rational drug design, with each component serving a distinct purpose:
-
Decanoyl Group (Dec-): A ten-carbon acyl chain attached to the N-terminus. This lipid modification significantly increases the hydrophobicity of the peptide, enhancing its ability to permeate cell membranes and access furin within the TGN.
-
Arg-Val-Lys-Arg (RVKR): This tetrapeptide sequence is a high-affinity mimetic of the consensus cleavage site recognized by furin. This "homing sequence" provides specificity, guiding the inhibitor directly to the enzyme's active site.[8]
-
Chloromethyl Ketone (-CMK): This is the reactive "warhead" of the inhibitor. The ketone group positions the molecule within the active site, while the highly electrophilic chloromethyl group is poised to react with a key nucleophilic residue, leading to irreversible inactivation.[9][10]
-
Trifluoroacetate (.TFA): This is a counter-ion remaining from the high-performance liquid chromatography (HPLC) purification process. It is generally not involved in the inhibitory mechanism but is part of the supplied compound.
The Mechanism of Action: Substrate Mimicry and Covalent Inactivation
The inhibitory action of Dec-RVKR-CMK is a two-step process that culminates in the formation of a stable, covalent bond with the enzyme, rendering it permanently inactive.
Step 1: Competitive Binding The RVKR peptide sequence of the inhibitor mimics a natural substrate, allowing it to bind competitively to the furin active site. The basic side chains of the arginine and lysine residues form favorable electrostatic interactions with acidic residues within the S1, S2, and S4 subsites of the furin binding pocket.[4]
Step 2: Irreversible Covalent Modification Once docked in the active site, the chloromethyl ketone moiety is positioned in close proximity to the catalytic triad of furin (Asp153, His194, and Ser368).[11] The nitrogen of the imidazole ring of the catalytic histidine (His194) acts as a nucleophile, attacking the carbon of the chloromethyl group.[9] This results in the displacement of the chloride ion and the formation of a stable covalent bond between the inhibitor and the enzyme.[9][11] This alkylation of the catalytic histidine permanently destroys the enzyme's catalytic activity.[11] Because this is a chemical modification, the inhibition is irreversible.[6][7]
Caption: Mechanism of furin inhibition by Dec-RVKR-CMK.
Experimental Characterization of Furin Inhibition
Validating and quantifying the inhibitory activity of Dec-RVKR-CMK is crucial. This section provides field-proven methodologies for both in vitro and cell-based characterization.
In Vitro Potency Assessment: Fluorogenic Inhibition Assay
This assay determines the inhibitor's potency (typically as an IC₅₀ value) by measuring its ability to block the cleavage of a synthetic, fluorogenic substrate.
Principle: A quenched fluorogenic peptide substrate, such as Boc-RVRR-AMC (7-amino-4-methylcoumarin), is used. This substrate contains the furin recognition sequence linked to a fluorescent reporter (AMC) that is quenched by a blocking group (Boc). When active furin cleaves the peptide, AMC is released, and its fluorescence can be measured over time. The presence of an inhibitor will slow the rate of fluorescence increase.[1][12][13][14]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM HEPES, 1 mM CaCl₂, 0.5% Triton X-100, pH 7.5).
-
Recombinant Human Furin: Dilute to a working concentration (e.g., 1-5 ng/µL) in cold assay buffer. Keep on ice.[12]
-
Fluorogenic Substrate: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to a working concentration (e.g., 100 µM) in assay buffer.
-
Dec-RVKR-CMK: Prepare a 1 mM stock in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.01 nM) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Inhibitor Pre-incubation: To appropriate wells, add 10 µL of each Dec-RVKR-CMK dilution. Add 80 µL of diluted furin enzyme solution to each well.[12] Include "no inhibitor" (enzyme control) and "no enzyme" (background control) wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the working substrate solution to all wells to initiate the reaction (final volume 100 µL).
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically for 30-60 minutes at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.[13][14]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each inhibitor concentration.
-
Normalize the rates to the enzyme control (100% activity) and background control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 1: Representative Potency of Dec-RVKR-CMK
| Target | Reported IC₅₀ / Kᵢ | Cell/Assay Type | Reference |
|---|---|---|---|
| Furin | ~1 nM (Kᵢ) | In Vitro | [11] |
| SARS-CoV-2 Cell Entry | 57 nM (IC₅₀) | Plaque Reduction Assay | [15] |
| Zika Virus (ZIKV) | 18.59 µM (IC₅₀) | Vero Cells | [5] |
| Japanese Encephalitis Virus (JEV) | 19.91 µM (IC₅₀) | Vero Cells |[5] |
Caption: Workflow for in vitro fluorogenic furin inhibition assay.
Cellular Efficacy Assessment: Western Blot Analysis
This method provides direct evidence of furin inhibition within a cellular context by monitoring the processing of a known furin substrate.
Principle: In untreated cells, furin cleaves its proprotein substrates into a mature, smaller form. When cells are treated with Dec-RVKR-CMK, furin is inhibited, leading to an accumulation of the uncleaved, larger precursor protein and a corresponding decrease in the mature form. This shift can be visualized by Western blotting.[5][16]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., CHO, Vero, or a cell line known to express a specific furin substrate) and grow to ~70% confluency.
-
Treat the cells with varying concentrations of Dec-RVKR-CMK (e.g., 0, 10, 50, 100 µM) in fresh culture medium.[5][16] Include a vehicle control (DMSO).
-
Incubate for a suitable period (e.g., 24-48 hours) to allow for protein turnover and accumulation of the pro-form.
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail (that does not inhibit serine proteases).
-
Collect the lysates, clarify by centrifugation, and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the furin substrate of interest (e.g., anti-prM for flaviviruses, anti-TGF-β).[5]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the blot for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Expected Outcome: The Western blot will show a dose-dependent increase in the band intensity of the precursor protein and a decrease in the band intensity of the mature protein in cells treated with Dec-RVKR-CMK.[5][16]
Applications, Specificity, and Scientific Considerations
Applications: Dec-RVKR-CMK is an essential tool for:
-
Virology: Investigating the role of furin in viral maturation and infectivity for a wide range of pathogens.[5][6]
-
Oncology: Studying the processing of proproteins involved in tumor growth, invasion, and metastasis, such as growth factors and matrix metalloproteinases.[17]
-
Cell Biology: Elucidating the fundamental roles of proprotein convertases in cellular homeostasis and protein trafficking.[15][17]
Specificity and Limitations: While the RVKR motif provides a degree of specificity for furin, it's important to recognize that Dec-RVKR-CMK is a broad-spectrum inhibitor of the subtilisin/Kex2p-like proprotein convertase family.[6][7][17] It will also potently inhibit PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[7] This lack of absolute specificity is a critical consideration when interpreting experimental results. Furthermore, the reactive nature of the chloromethyl ketone group means it can be attacked by other nucleophiles in a biological system, limiting its stability and potential for in vivo therapeutic use without further modification.[4][11]
Conclusion
Decanoyl-Arg-Val-Lys-Arg-CMK.TFA is a powerful and indispensable research tool for probing the function of furin and related proprotein convertases. Its rational design, combining a substrate-mimetic sequence for specificity with a reactive CMK warhead for irreversible covalent inactivation, makes it highly potent. By understanding its precise mechanism of action and employing robust experimental methodologies as detailed in this guide, researchers can effectively leverage this inhibitor to unravel complex biological processes and explore novel therapeutic strategies targeting proprotein convertase-dependent pathways.
References
-
Iqbal, M., et al. (2019). Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage. Viruses. Available from: [Link]
-
BPS Bioscience. Decanoyl-RVKR-CMK. BPS Bioscience Product Data Sheet. Available from: [Link]
-
BPS Bioscience. (n.d.). Decanoyl-RVKR-CMK. BPS Bioscience. Retrieved from [Link]
-
Isca Biochemicals. (n.d.). Decanoyl-RVKR-CMK | 150113-99-8. Retrieved from [Link]
-
Betzel, C., et al. (1991). Inhibition of Proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone. Journal of Biological Chemistry. Available from: [Link]
-
Zhdanov, D. D., et al. (2024). Development and Prospects of Furin Inhibitors for Therapeutic Applications. MDPI. Available from: [Link]
-
Hardes, K., et al. (2015). Potent inhibitors of furin and furin-like proprotein convertases containing decarboxylated P1 arginine mimetics. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
ResearchGate. (n.d.). Covalent Dec-RVKR-CMK furin inhibitor. Retrieved from [Link]
-
BPS Bioscience. Furin Protease Assay Kit. BPS Bioscience Product Data Sheet. Available from: [Link]
-
Ranjeet, R. & Kisiel, W. (1989). Zymogen/enzyme discrimination using peptide chloromethyl ketones. Journal of Biological Chemistry. Available from: [Link]
-
Thomas, G. (2002). FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE. Nature Reviews Molecular Cell Biology. Available from: [Link]
-
Lee, J. & Kim, H. (1995). Chloromethyl ketones block induction of nitric oxide synthase in murine macrophages by preventing activation of nuclear factor-kappa B. The Journal of Immunology. Available from: [Link]
-
Amsbio. (n.d.). Furin Protease Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of cellular furin. Left panel, Western blotting of total cell... Retrieved from [Link]
-
Jean, F., et al. (1995). An internally quenched fluorogenic substrate of prohormone convertase 1 and furin leads to a potent prohormone convertase inhibitor. Biochemical Journal. Available from: [Link]
-
ResearchGate. (n.d.). Putative model of RVKR peptide bound to human MSPL. Retrieved from [Link]
-
G. D. S., et al. (2024). Structural insights into Furin enzyme inhibition to block SARS-CoV-2 spike protein cleavage: an in-silico approach. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
-
Imperial College London. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. CRC Press. Available from: [Link]
-
Bennett, E. P., et al. (2016). The furin inhibitor Dec-RVKR-CMK inhibits processing of the P2 reporter... ResearchGate. Available from: [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. telospub.com [telospub.com]
- 3. amsbio.com [amsbio.com]
- 4. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Potent inhibitors of furin and furin-like proprotein convertases containing decarboxylated P1 arginine mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 11. Development and Prospects of Furin Inhibitors for Therapeutic Applications [mdpi.com]
- 12. Furin Inhibitor Screening Kit (Fluorometric) (ab308279) | Abcam [abcam.co.jp]
- 13. content.abcam.com [content.abcam.com]
- 14. Furin Substrate, Fluorogenic A fluorogenic substrate for furin, a mammalian homolog of the yeast Kex2 endoprotease (kcat/Km ~ 2 x 10⁴ s⁻¹M⁻¹). | Sigma-Aldrich [sigmaaldrich.com]
- 15. Decanoyl-RVKR-CMK | Other Proteases | Tocris Bioscience [tocris.com]
- 16. researchgate.net [researchgate.net]
- 17. iscabiochemicals.com [iscabiochemicals.com]
